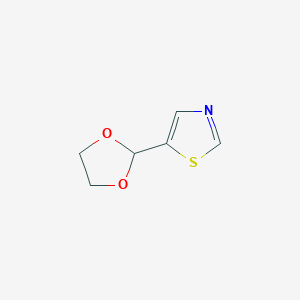
5-(1,3-Dioxolan-2-yl)-1,3-thiazole
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .Scientific Research Applications
Synthesis and Derivatives
5-(1,3-Dioxolan-2-yl)-1,3-thiazole and its derivatives play a significant role in the synthesis of new chemical compounds. For instance, Sinenko et al. (2017) demonstrated the synthesis of various chloromethyl derivatives of 1,3-thiazole, which are crucial in creating new aldehydes in the 1,3-thiazole series. This indicates the compound's utility in developing novel chemical entities with potential applications in various fields, including pharmaceuticals and material science (Sinenko et al., 2017).
Molecular Structure and Electronic Properties
The molecular structure and electronic properties of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole derivatives are also areas of interest. Shanmugapriya et al. (2022) investigated the molecular structure, electronic properties, and vibrational spectra of a thiazole derivative, providing insights into its molecular-orbital interaction and structural features. This kind of research is vital for understanding the chemical reactivity and potential applications of these compounds in various domains (Shanmugapriya et al., 2022).
Asymmetric Synthesis
The asymmetric synthesis of novel C-nucleosides, which are important in pharmaceutical research, is another application. Du et al. (1995) accomplished the asymmetric synthesis of four stereo-isomers of a 1,3-dioxolane and 1,3-thiazole-based compound, demonstrating the compound's versatility and potential in creating diverse and biologically active molecules (Du et al., 1995).
Antimicrobial and Anti-Proliferative Activities
Additionally, Mansour et al. (2020) explored thiazole derivatives for their antimicrobial and antiproliferative properties. This research highlights the potential of 5-(1,3-Dioxolan-2-yl)-1,3-thiazole derivatives in developing new therapeutic agents, particularly in the context of antimicrobial resistance and cancer treatment (Mansour et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8-1)5-3-7-4-10-5/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJAQBUOYQZUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)-1,3-thiazole | |
CAS RN |
773087-09-5 | |
| Record name | 5-(1,3-dioxolan-2-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)
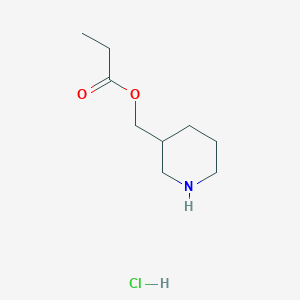
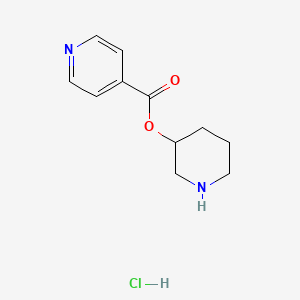

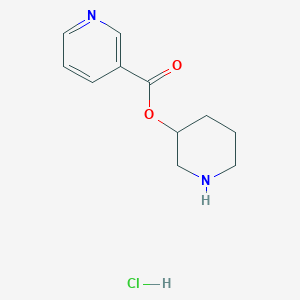
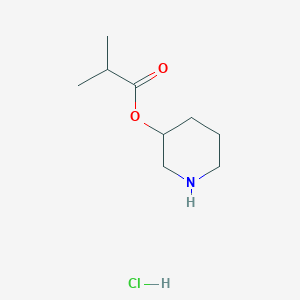




![Ethyl 3-amino-4-[butyl(methyl)amino]benzoate](/img/structure/B1441688.png)
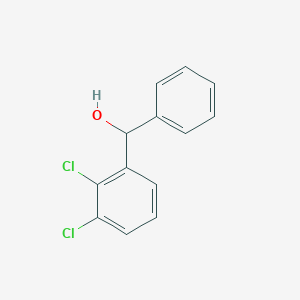
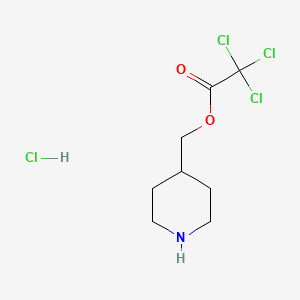
![2-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441694.png)